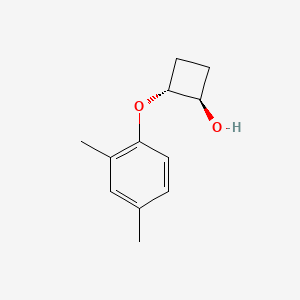
3,4-difluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-difluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide is a useful research compound. Its molecular formula is C14H13F2NO2S and its molecular weight is 297.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antipathogenic Activity
Research on thiourea derivatives, which are structurally related to 3,4-difluoro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide, demonstrates significant antipathogenic activity, particularly against bacterial strains known for their biofilm formation abilities, such as Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest potential applications in developing novel antimicrobial agents with antibiofilm properties (Carmen Limban, L. Marutescu, M. Chifiriuc, 2011).
Chemoselective Reactions
The N-benzoylation of aminophenols using benzoylisothiocyanates, producing N-(2-hydroxyphenyl)benzamides, highlights the compound's relevance in chemoselective reactions. These reactions are crucial for synthesizing biologically interesting compounds, demonstrating the versatility and potential of this compound in creating biologically active molecules (Tarjeet Singh, R. Lakhan, G. S. Singh, 2017).
Material Science Applications
In material science, the synthesis of new polymers with trifluoromethyl groups, through reactions involving similar compounds, has been explored. These polymers exhibit high molecular weights and glass transition temperatures, suggesting applications in creating materials with specific thermal and solubility properties (Hyojung Lee, S. Kim, 2002).
Organic Synthesis
The compound's utility is further demonstrated in organic synthesis, where it serves as a key intermediate in various reactions. For instance, its use in Pd-catalyzed site-selective hydroxyphenyloxylation reactions and Rh(III)-catalyzed alkenylation indicates its potential in synthesizing complex organic molecules with high regioselectivity and functional group tolerance (G. Song et al., 2016), (Xueli Cui et al., 2023).
Novel Fluorescence Probes
The development of novel fluorescence probes for detecting reactive oxygen species showcases the compound's potential in biochemistry and medical diagnostics. These probes can selectively detect highly reactive oxygen species, offering tools for studying the roles of such species in biological and chemical applications (Ken-ichi Setsukinai et al., 2003).
Propriétés
IUPAC Name |
3,4-difluoro-N-(2-hydroxy-2-thiophen-2-ylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO2S/c1-14(19,12-3-2-6-20-12)8-17-13(18)9-4-5-10(15)11(16)7-9/h2-7,19H,8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXDIEFKEQWJLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=C(C=C1)F)F)(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxane-4-carboxylic acid](/img/structure/B2703277.png)

![Tert-butyl 3-(propan-2-ylsulfamoyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B2703279.png)










